1-[3-(2-methoxyphenoxy)propyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole
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Overview
Description
1-[3-(2-Methoxyphenoxy)propyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-methoxyphenoxy)propyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the tetrahydrofuran-2-yl group: This step involves the reaction of the benzimidazole core with a tetrahydrofuran derivative, often using a strong base to facilitate the reaction.
Introduction of the 3-(2-methoxyphenoxy)propyl group: This final step involves the alkylation of the benzimidazole-tetrahydrofuran intermediate with 3-(2-methoxyphenoxy)propyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Methoxyphenoxy)propyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-[3-(2-Methoxyphenoxy)propyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-[3-(2-methoxyphenoxy)propyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzooxazol-4-yl]-1H-benzimidazole-4-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness: 1-[3-(2-Methoxyphenoxy)propyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydrofuran-2-yl group and methoxyphenoxypropyl side chain provide unique steric and electronic characteristics that differentiate it from other benzimidazole derivatives .
Properties
Molecular Formula |
C21H24N2O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-[3-(2-methoxyphenoxy)propyl]-2-(oxolan-2-yl)benzimidazole |
InChI |
InChI=1S/C21H24N2O3/c1-24-18-10-4-5-11-19(18)25-15-7-13-23-17-9-3-2-8-16(17)22-21(23)20-12-6-14-26-20/h2-5,8-11,20H,6-7,12-15H2,1H3 |
InChI Key |
OUYHSXBGFDKBDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CCCO4 |
Origin of Product |
United States |
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